molecular formula C34H35FN2O5 B163184 Siramesine Fumarate Salt CAS No. 163630-79-3

Siramesine Fumarate Salt

Cat. No. B163184
CAS RN: 163630-79-3
M. Wt: 570.6 g/mol
InChI Key: VONJQLKJOYOVBE-WLHGVMLRSA-N
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Description

Siramesine Fumarate Salt is a compound with the empirical formula C30H31FN2O · C4H4O4 . It is a blood-brain barrier penetrant, selective and potent sigma-2 receptor agonist . Siramesine exhibits potent and very long-lasting anxiolytic effects in rodents . It is also a lysosome-destabilizing agent that causes lysosomal cell death in various immortalized and cancer cell lines .


Molecular Structure Analysis

The molecular weight of Siramesine Fumarate Salt is 570.65 g/mol . The compound’s structure includes a 1’-[4-[1-(4-Fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4’-piperidine] fumarate salt .


Physical And Chemical Properties Analysis

Siramesine Fumarate Salt is a white to beige powder . It is soluble in DMSO at 20 mg/mL .

Scientific Research Applications

Neuroscience Research

Siramesine Fumarate Salt is a featured product for neuroscience research . It is a blood-brain barrier penetrant, which means it can cross the blood-brain barrier and have effects on the brain .

Sigma-2 Receptor Agonist

Siramesine is a selective and potent sigma-2 receptor agonist . Sigma-2 receptors are proteins that are found mainly in the brain and are involved in various neurological and psychiatric conditions.

Anxiolytic Effects

Siramesine exhibits potent and very long-lasting anxiolytic effects in rodents . This means it can reduce anxiety, which makes it potentially useful in the treatment of anxiety disorders.

Lysosome-Destabilizing Agent

Siramesine is a lysosome-destabilizing agent . It causes lysosomal cell death in various immortalized and cancer cell lines. This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.

Depression and Anxiety Treatment

Siramesine is considered as a drug for depression and anxiety . This is due to its anxiolytic effects and its ability to cross the blood-brain barrier.

Modulation of Ergosterol Biosynthesis

Siramesine is involved in the modulation of ergosterol biosynthesis . Ergosterol is a sterol found in cell membranes of fungi and protozoa, and this modulation indicates that Siramesine could have antifungal activity. This opens up the possibility of repurposing Siramesine, especially given existing data about its non-toxicity .

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . If it comes in contact with skin, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water . If swallowed, the mouth should be rinsed with water . It is not classified as a hazardous substance or mixture .

Future Directions

Siramesine has been identified as a novel antifungal agent . It has also shown potential in the treatment of depression and anxiety . Further preclinical and clinical investigation is needed to clearly define molecular targets and to elucidate its in vivo effectiveness .

properties

IUPAC Name

(E)-but-2-enedioic acid;1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O.C4H4O4/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;5-3(6)1-2-4(7)8/h1-4,8-15,21H,5-7,16-20,22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONJQLKJOYOVBE-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siramesine Fumarate Salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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